molecular formula C6H3Cl2NO4 B055072 Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- CAS No. 122587-20-6

Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)-

Cat. No. B055072
M. Wt: 223.99 g/mol
InChI Key: XFXWVERCUJGBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)-, also known as DCNF, is a chemical compound that has been widely studied for its potential applications in scientific research. DCNF is a nitrofuran derivative that has been synthesized through various methods and has been shown to exhibit interesting biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- is not fully understood. However, it has been proposed that Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- binds to zinc ions through its nitrofuran moiety, forming a complex that emits a strong fluorescence signal upon excitation. The binding of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- to zinc ions has been shown to be reversible, allowing for the detection of zinc ions in real-time.

Biochemical And Physiological Effects

Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has been shown to exhibit interesting biochemical and physiological effects. In vitro studies have shown that Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer invasion and metastasis.

Advantages And Limitations For Lab Experiments

Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- also exhibits a strong fluorescence signal upon binding to zinc ions, making it an excellent fluorescent probe for the detection of zinc ions in biological samples. However, Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has some limitations. It is not water-soluble, which limits its use in aqueous solutions. Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- also has a relatively short fluorescence lifetime, which limits its use in time-resolved fluorescence experiments.

Future Directions

For the study of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- include the development of improved synthesis methods, water-soluble derivatives, and the investigation of its potential anticancer properties.

Synthesis Methods

Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- can be synthesized through various methods, including the reaction of 3,4-dichloro-5-nitrofuran with acetyl chloride in the presence of anhydrous aluminum chloride. Another method involves the reaction of 3,4-dichloro-5-nitrofuran with acetic anhydride in the presence of sulfuric acid. The yield of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- using these methods ranges from 60-80%.

Scientific Research Applications

Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has been widely studied for its potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of zinc ions in biological systems. Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has been shown to selectively bind to zinc ions and emit a strong fluorescence signal upon excitation. This property has been utilized in the development of zinc ion sensors for the detection of zinc ions in biological samples.

properties

CAS RN

122587-20-6

Product Name

Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)-

Molecular Formula

C6H3Cl2NO4

Molecular Weight

223.99 g/mol

IUPAC Name

1-(3,4-dichloro-5-nitrofuran-2-yl)ethanone

InChI

InChI=1S/C6H3Cl2NO4/c1-2(10)5-3(7)4(8)6(13-5)9(11)12/h1H3

InChI Key

XFXWVERCUJGBEA-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl

Canonical SMILES

CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl

Other CAS RN

122587-20-6

synonyms

Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)-

Origin of Product

United States

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